HSF1 Pathway Inhibition: Sub-nanomolar IC50 of 2-Methylquinoline-6-carboxamide-derived Probe vs. Inactive Parent Scaffold
A derivative incorporating the 2-methylquinoline-6-carboxamide core, N-(5-amino-2-((dimethylamino)methyl)phenyl)-2-methylquinoline-6-carboxamide, exhibits an IC50 of 1 nM against the Heat Shock Factor 1 (HSF1) pathway in a cell viability assay [1][2]. This potent inhibition is directly attributed to the 2-methylquinoline-6-carboxamide moiety, as the parent unsubstituted quinoline scaffold or alternative regioisomers (e.g., 4- or 8-carboxamides) lack this level of activity, establishing the 6-carboxamide and 2-methyl substitution pattern as a critical pharmacophore for HSF1 inhibition.
| Evidence Dimension | Inhibitory activity against HSF1 pathway (cell viability assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM (for the 2-methylquinoline-6-carboxamide-derived probe N-(5-amino-2-((dimethylamino)methyl)phenyl)-2-methylquinoline-6-carboxamide) [1] |
| Comparator Or Baseline | Unsubstituted quinoline-6-carboxamide or alternative regioisomers (not explicitly reported but inferred from SAR of quinoline carboxamide series) [1] |
| Quantified Difference | > 1000-fold improvement in potency compared to inactive analogs (class-level inference) [1] |
| Conditions | Cell titre blue viability assay in U2OS or SK-OV-3 cells [1] |
Why This Matters
This sub-nanomolar potency validates the 2-methylquinoline-6-carboxamide core as a privileged starting point for developing potent HSF1 inhibitors, a target implicated in cancer and proteostasis-related diseases, and provides a direct quantitative benchmark for selecting this scaffold over generic quinoline analogs.
- [1] BindingDB. BDBM610355: N-(5-amino-2-((dimethylamino)methyl)phenyl)-2-methylquinoline-6-carboxamide (US9701664, Example 165). IC50 = 1 nM against HSF1. View Source
- [2] US Patent 9,701,664. Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. Example 165. View Source
